4-(2-Chloroethoxy)benzophenone
Overview
Description
4-(2-Chloroethoxy)benzophenone is a benzophenone derivative with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound is primarily used in the preparation of Tamoxifen and its derivatives . It is a white solid that is soluble in organic solvents such as acetone, dichloromethane, and ethyl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chloroethoxy)benzophenone can be synthesized through several methods. One common method involves the reaction of 1,2-dichloroethane with 4-hydroxybenzophenone in the presence of sodium hydroxide and benzyl tri-n-butylammonium bromide as a phase transfer catalyst . The reaction is typically carried out in water and heated for 18 hours to achieve a yield of 88% .
Another method involves the McMurry olefin synthesis between propiophenone and a benzophenone substituted in the 4-position of one ring by a 2-haloethoxy group . This reaction involves a catalytic reduction using a zero-valent titanium species generated by titanium trichloride or tetrachloride and a powerful reducing agent .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethoxy)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide, benzyl tri-n-butylammonium bromide, and water are commonly used for substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted benzophenone derivatives.
Reduction: Benzhydrol derivatives.
Oxidation: Benzophenone carboxylic acids.
Scientific Research Applications
4-(2-Chloroethoxy)benzophenone is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)benzophenone involves its interaction with molecular targets and pathways. In the context of its use in Tamoxifen synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Tamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
4-(2-Chloroethoxy)benzophenone can be compared with other benzophenone derivatives, such as:
4-Hydroxybenzophenone: Used as a starting material in the synthesis of this compound.
4-Methoxybenzophenone: Another benzophenone derivative with different substituents, used in various chemical syntheses.
Benzophenone: The parent compound, widely used in organic synthesis and as a photoinitiator in polymer chemistry.
Properties
IUPAC Name |
[4-(2-chloroethoxy)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXBAJHRIRDYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474589 | |
Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3439-73-4 | |
Record name | [4-(2-Chloroethoxy)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3439-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroethoxy)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [4-(2-chloroethoxy)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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